Isopropyl isocyanide
Overview
Description
Isopropyl isocyanide is an alkyl isocyanide.
Scientific Research Applications
Metal-Catalyzed C-H Functionalization Involving Isocyanides
Isopropyl isocyanide has found significant applications in the realm of metal-catalyzed C-H functionalization. This process leverages the unique reactivity of isocyanides, particularly in the presence of suitable metal catalysts. These catalysts can selectively activate various C-H bonds, allowing for direct functionalization under mild conditions. This technique has broad synthetic potential and is pivotal in drug discovery, organic synthesis, and materials science (Song & Xu, 2017).
Palladium-Catalyzed Reactions Involving Isocyanides
This compound plays a crucial role in palladium-catalyzed cascade sequences. These reactions have been increasingly explored, showcasing the versatile applications of isocyanides in chemical synthesis. This includes a wide range of systems that can be efficiently prepared using isocyanide in palladium catalysis (Lang, 2013).
Isocyanide-Based Multicomponent Reactions in Drug Discovery
In drug discovery, isocyanide-based multicomponent reactions (IMCRs) are integral, with this compound being a key player. These reactions have been used to develop agents against infectious diseases and for probing various biological targets such as enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).
Reactivity with Gold Clusters
This compound reacts with gold clusters, forming complex compounds. These reactions are significant in the study of metal-organic frameworks and have implications in catalysis and material science (Bos et al., 1983).
Binding Studies with Hemoglobins and Myoglobins
Studies involving the binding of this compound to various hemoglobins and myoglobins using 13C nuclear magnetic resonance have provided insights into the structural differences in ligand binding pockets of these proteins. This has broader implications in understanding protein-ligand interactions (Dill, Satterlee & Richards, 1978).
Development of Sustainable Chemistry Protocols
The use of this compound in multicomponent synthesis has spurred the development of sustainable chemistry protocols. This includes in situ generation and capturing of isocyanides, reducing environmental exposure and toxicity concerns (Bhat, Kigga & Heravi, 2021).
Advancements in Isocyanide Synthesis
Enhanced methods for isocyanide synthesis, including this compound, have enabled exploration of novel chemistries. This has expanded the scope of isocyanide applications in organic chemistry (Patil, Ahmadianmoghaddam & Dömling, 2020).
Safety and Hazards
Isopropyl isocyanide is highly flammable and harmful if swallowed . It causes skin and eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Mechanism of Action
Target of Action
Isopropyl isocyanide, also known as 2-isocyanopropane, is an organic compound that belongs to the class of organic compounds known as organic isocyanides . These are organic compounds containing the isomer HN+#C- of hydrocyanic acid, HC#N, or its hydrocarbyl derivatives RNC (RN+#C-) . The primary target of this compound is Myoglobin , a protein found in muscle cells responsible for transporting and storing oxygen.
Mode of Action
Isocyanides are known to exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique reactivity allows this compound to interact with its targets in a variety of ways, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
This compound can participate in reactions with other small molecules such as water, alcohols, and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of this compound via concerted mechanisms to form carbamate or imidic acid .
Result of Action
For example, it may be used in the preparation of Ugi ligand A2C11I1, which is employed in the solid-phase Ugi synthesis .
Biochemical Analysis
Biochemical Properties
Isopropyl isocyanide plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules, often forming covalent bonds. One notable interaction is with the enzyme FabF, involved in the fatty acid biosynthetic process. This compound covalently modifies the active site cysteines of FabF, leading to functional inhibition . Additionally, it targets the enzyme GlmS in the hexosamine pathway, further demonstrating its ability to interfere with essential metabolic processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to destabilize and dysregulate proteins related to targeted metabolic pathways, leading to significant changes in cellular behavior . These effects highlight the compound’s potential to modulate cellular activities and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds covalently to the catalytic sites of enzymes such as FabF and GlmS, inhibiting their activity . This inhibition is concentration-dependent and results in the disruption of essential metabolic pathways. The compound’s ability to form stable covalent bonds with active site cysteines underscores its potency as a biochemical tool and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure can lead to degradation, affecting its efficacy and the outcomes of biochemical assays. Long-term studies have also indicated potential impacts on cellular function, emphasizing the need for careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . Higher doses have been associated with toxic effects, including respiratory and skin irritation . These findings highlight the importance of dosage optimization to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with key enzymes and cofactors. It targets enzymes such as FabF and GlmS, affecting the fatty acid biosynthetic process and the hexosamine pathway . These interactions lead to changes in metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism and its potential as a metabolic modulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect its activity and function, influencing its interactions with biomolecules and its overall biochemical impact
Properties
IUPAC Name |
2-isocyanopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUMMKYWBNKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208532 | |
Record name | Isopropyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-45-8 | |
Record name | Isopropyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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